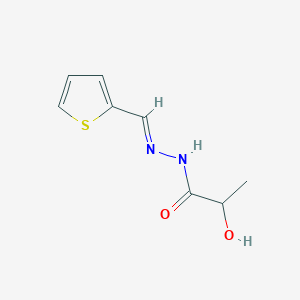
2-hydroxy-N'-(2-thienylmethylene)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N'-(2-thienylmethylene)propanohydrazide, also known as THP, is a chemical compound that has been studied extensively for its potential applications in scientific research. THP is a hydrazide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 2-hydroxy-N'-(2-thienylmethylene)propanohydrazide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and are implicated in various diseases, including cancer. Additionally, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. This compound has also been shown to have antioxidant properties, reducing oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-hydroxy-N'-(2-thienylmethylene)propanohydrazide is its relatively simple synthesis method, which makes it easily accessible for use in lab experiments. Additionally, this compound has been shown to exhibit a range of biochemical and physiological effects, making it a versatile compound for use in various research applications. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-N'-(2-thienylmethylene)propanohydrazide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Finally, research is needed to develop more efficient methods for synthesizing and purifying this compound, which could make it more accessible for use in lab experiments.
Synthesemethoden
2-hydroxy-N'-(2-thienylmethylene)propanohydrazide can be synthesized through a simple reaction between 2-thiophenecarboxaldehyde and propanohydrazide. The reaction is typically carried out in a solvent such as ethanol or methanol, and the resulting product can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N'-(2-thienylmethylene)propanohydrazide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. This compound has been shown to exhibit anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects, reducing the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-thiophen-2-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-6(11)8(12)10-9-5-7-3-2-4-13-7/h2-6,11H,1H3,(H,10,12)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWYYRDTLSMAGR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)


![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)
![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)
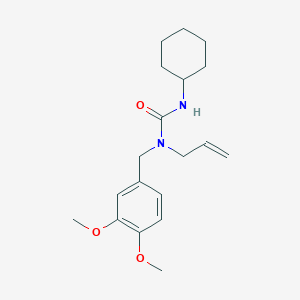
![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)
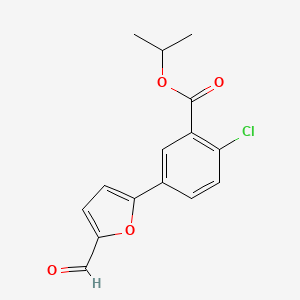
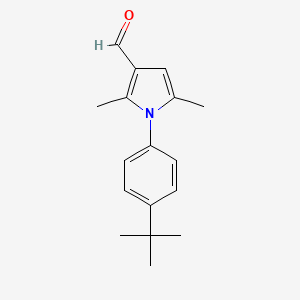
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)
![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5710494.png)
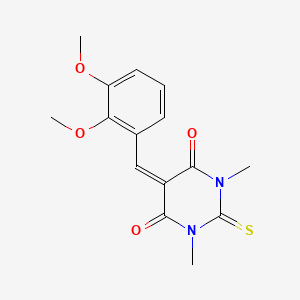
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)
